molecular formula C10H15N3O7 B608564 L-Histidine S-malate CAS No. 94231-36-4

L-Histidine S-malate

Numéro de catalogue: B608564
Numéro CAS: 94231-36-4
Poids moléculaire: 289.24
Clé InChI: MTWBOTIEQZVKCT-KNIFDHDWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

L-Histidine S-malate is a salt or complex formed between L-histidine, an essential α-amino acid with an imidazole side chain, and S-malic acid, a dicarboxylic acid. L-Histidine plays critical roles in protein synthesis, enzyme catalysis, and metabolic regulation, particularly in nitrogen metabolism and buffering physiological pH due to its imidazole group . Its salts, such as hydrochlorides or metal complexes (e.g., L-His·Ag), are known to alter solubility, stability, and biological activity .

Propriétés

Numéro CAS

94231-36-4

Formule moléculaire

C10H15N3O7

Poids moléculaire

289.24

Nom IUPAC

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;(2S)-2-hydroxybutanedioic acid

InChI

InChI=1S/C6H9N3O2.C4H6O5/c7-5(6(10)11)1-4-2-8-3-9-4;5-2(4(8)9)1-3(6)7/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2,5H,1H2,(H,6,7)(H,8,9)/t5-;2-/m00/s1

Clé InChI

MTWBOTIEQZVKCT-KNIFDHDWSA-N

SMILES

C1=C(NC=N1)CC(C(=O)O)N.C(C(C(=O)O)O)C(=O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

L-Histidine S-malate; 

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

L-Histidine vs. Basic Amino Acids (L-Lysine, L-Arginine)

  • Structural Differences: L-Histidine contains an imidazole ring, enabling pH buffering and metal chelation, while L-lysine and L-arginine have linear side chains with terminal amino or guanidino groups, respectively. These structural distinctions influence their interactions with enzymes and charged molecules .
  • Functional Roles :
    • In dry-cured meat, a salt substitute combining L-histidine and L-lysine reduced sodium by 58% while enhancing lipase activity, unlike NaCl controls .
    • Fluorescence imaging showed L-histidine uniquely modulates bacterial sensors compared to lysine/arginine, likely due to its heterocyclic ring .

L-Histidine S-Malate vs. Other Salts/Esters

  • L-Histidine Methyl Ester : The esterification of the carboxyl group reduces polarity, altering enzyme kinetics. For example, mutant enzymes like GkHAL-Q274N exhibit higher Km values (12.58 mM) for L-histidine methyl ester than for L-histidine (3.38–7.99 mM) .
  • L-Histidine Hydrochloride : Crystallographic studies reveal similarities in core structure but differences in functional group interactions (e.g., ester vs. carboxylate) .

Table 1: Structural and Functional Properties

Compound Key Features Biological Impact
L-Histidine Imidazole ring, amino/carboxyl groups Binds EgtD (EC50: 25–50 µM), regulates ketosis
This compound* Malate complex, enhanced solubility? Potential for improved bioavailability (inferred)
L-Lysine Linear side chain, terminal amino group Sodium reduction in food (58% vs. NaCl)
L-Histidine Methyl Ester Methyl ester substitution Alters enzyme affinity (Km: 3.43–12.58 mM)
Enzyme Interactions and Inhibitor Design
  • EgtD Binding : L-Histidine binds processively to Mycobacterium tuberculosis EgtD, a key enzyme in hercynine biosynthesis. Competitive inhibitors (e.g., histamine derivatives) show EC50 values of 25–50 µM, comparable to L-histidine analogs .
  • Kinetic Parameters : Mutants of GkHAL enzyme exhibit varied substrate affinities:
    • R280K mutant: Lower Km for L-histidine methyl ester (3.43 mM) than wild-type for L-histidine (7.99 mM) .

Table 2: Enzyme Kinetic Parameters

Enzyme Substrate Km (mM) Catalytic Efficiency (kcat/Km) Source
GkHAL L-Histidine 3.38–7.99 0.45–1.20 s⁻¹mM⁻¹
GkHAL L-Histidine Methyl Ester 3.43–12.58 0.21–0.87 s⁻¹mM⁻¹
EgtD L-Histidine Analogs EC50: 25–50 µM -

Q & A

Basic Research Questions

Q. How can researchers determine the purity and identity of L-histidine S-malate in experimental samples?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to verify purity and structural identity. Compare retention times and spectral data with certified reference materials (CRMs) such as L-histidine hydrochloride (≥98% purity) . For buffer solutions, employ densimetry and differential scanning calorimetry to measure apparent molar properties (e.g., φVHis, ϕCp) and confirm consistency with literature values at physiological pH (7.4) .

Q. What are the optimal conditions for preparing stable aqueous solutions of this compound?

  • Methodological Answer : Avoid exposure to light and metal ions (e.g., Fe²⁺, Cu²⁺) during preparation, as these accelerate oxidation. Use tert-butylhydroperoxide (tBHP) under controlled pH (6–8) and temperature (4–25°C) to study degradation pathways . Buffer solutions should be prepared in phosphate buffers at pH 7.4, with concentrations ≤0.036 mol kg⁻¹ to minimize aggregation .

Q. How can solubility and viscosity of this compound be characterized in biological matrices?

  • Methodological Answer : Apply the Jones-Dole equation to analyze viscosity B-coefficients in aqueous solutions, accounting for solute-solvent interactions. For solubility, use gravimetric analysis after equilibration at 288–313 K, ensuring subsampling follows protocols to minimize preparation errors (e.g., incremental sampling and error propagation calculations) .

Advanced Research Questions

Q. How do contradictory findings on L-histidine supplementation in animal models arise, and how can they be resolved?

  • Case Example : In studies assessing meat microstructure, L-histidine alone increased porosity, but combined β-alanine/L-histidine supplementation showed no effect .
  • Resolution Strategy : Conduct dose-response studies with histidine concentrations ranging from 0.5–2.0% dietary intake and use metabolomic profiling (e.g., LC-MS/MS with Pearson’s correlation ≥0.85 for spectral matching) to track histidine-derived metabolites like carnosine .

Q. What experimental designs are recommended to evaluate this compound’s antioxidant mechanisms in inflammatory models?

  • Methodological Answer : Use in vitro radical scavenging assays (hydroxyl radical, singlet oxygen) with histidine concentrations ≥10 mM . For in vivo models, pair histidine supplementation (150–200 mg/kg/day) with oxidative stress biomarkers (e.g., malondialdehyde levels) and histamine quantification via decarboxylation activity assays .

Q. How can researchers ensure reproducibility in studies involving this compound under varying buffer conditions?

  • Best Practices : Document buffer composition (e.g., phosphate vs. Tris), ionic strength, and chelating agents (e.g., EDTA) to control metal ion interference. Report apparent molar volumes and heat capacities using standardized protocols . For multi-lab studies, share raw data (e.g., density, viscosity coefficients) via supplementary files formatted per Beilstein Journal guidelines .

Q. What analytical strategies address discrepancies in histidine-mediated metal chelation studies?

  • Example : Conflicting reports on copper/histidine complexes in Fenton reactions.
  • Resolution : Use electron paramagnetic resonance (EPR) to detect hydroxyl radicals and isothermal titration calorimetry (ITC) to quantify binding constants. Validate with in silico simulations (e.g., DFT calculations) .

Data Reporting and Compliance

Q. How should researchers document subsampling and analytical errors in histidine-related studies?

  • Guidelines : Follow ISO-compliant protocols for particulate samples:

  • Report sampling plans, subsampling equipment, and incremental selection methods.
  • Calculate sampling errors (sFE) using IHL factors and propagate uncertainties in final results .

Q. What metadata is critical for publishing this compound research in high-impact journals?

  • Checklist :

  • Purity certificates and CRM sources (e.g., Sigma-Aldrich, CAS 63-91-2) .
  • Detailed experimental conditions (pH, temperature, oxidation agents) .
  • Raw spectral data (MS/MS, NMR) in supplementary materials with hyperlinks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Histidine S-malate
Reactant of Route 2
L-Histidine S-malate

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